molecular formula C15H9BrCl2N2O B15212821 7-bromo-3-(2,6-dichlorobenzyl)quinazolin-4(3H)-one CAS No. 832114-34-8

7-bromo-3-(2,6-dichlorobenzyl)quinazolin-4(3H)-one

Cat. No.: B15212821
CAS No.: 832114-34-8
M. Wt: 384.1 g/mol
InChI Key: JMFUQJRXEJXCGR-UHFFFAOYSA-N
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Description

7-bromo-3-(2,6-dichlorobenzyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This particular compound features bromine and dichlorobenzyl substituents, which may contribute to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3-(2,6-dichlorobenzyl)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzoic acid, 2,6-dichlorobenzyl bromide, and bromine.

    Formation of Quinazolinone Core: The quinazolinone core is formed through a cyclization reaction involving 2-aminobenzoic acid and a suitable reagent, such as acetic anhydride.

    Bromination: The bromine atom is introduced into the quinazolinone core using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Substitution Reaction: The 2,6-dichlorobenzyl group is attached to the quinazolinone core through a nucleophilic substitution reaction, typically using 2,6-dichlorobenzyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-bromo-3-(2,6-dichlorobenzyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and dichlorobenzyl groups can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Potassium carbonate in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce dehalogenated or hydrogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-bromo-3-(2,6-dichlorobenzyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of cellular pathways. For example, they may inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-3-(2,6-dichlorobenzyl)quinazolin-4(3H)-one
  • 7-bromo-3-(2,4-dichlorobenzyl)quinazolin-4(3H)-one
  • 7-bromo-3-(2,6-difluorobenzyl)quinazolin-4(3H)-one

Uniqueness

7-bromo-3-(2,6-dichlorobenzyl)quinazolin-4(3H)-one is unique due to the specific combination of bromine and dichlorobenzyl substituents, which may confer distinct chemical reactivity and biological activity compared to similar compounds. These differences can be exploited to develop new therapeutic agents with improved efficacy and selectivity.

Properties

CAS No.

832114-34-8

Molecular Formula

C15H9BrCl2N2O

Molecular Weight

384.1 g/mol

IUPAC Name

7-bromo-3-[(2,6-dichlorophenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C15H9BrCl2N2O/c16-9-4-5-10-14(6-9)19-8-20(15(10)21)7-11-12(17)2-1-3-13(11)18/h1-6,8H,7H2

InChI Key

JMFUQJRXEJXCGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(C2=O)C=CC(=C3)Br)Cl

Origin of Product

United States

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